molecular formula C5H11NOS B594129 Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) CAS No. 139040-87-2

Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI)

Cat. No.: B594129
CAS No.: 139040-87-2
M. Wt: 133.209
InChI Key: OWVIBLBLWDRLTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) typically involves the reaction of dimethylthioformamide with acetaldehyde . The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Dimethylthioformamide} + \text{Acetaldehyde} \rightarrow \text{Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI)} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thioamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups play crucial roles in its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a thioamide group.

    N,N-Dimethylthioformamide: Lacks the hydroxyl group present in Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI).

Uniqueness

Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI) is unique due to the presence of both a hydroxyl group and a thioamide group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

139040-87-2

Molecular Formula

C5H11NOS

Molecular Weight

133.209

IUPAC Name

2-hydroxy-N,N-dimethylpropanethioamide

InChI

InChI=1S/C5H11NOS/c1-4(7)5(8)6(2)3/h4,7H,1-3H3

InChI Key

OWVIBLBLWDRLTF-UHFFFAOYSA-N

SMILES

CC(C(=S)N(C)C)O

Synonyms

Propanethioamide,2-hydroxy-N,N-dimethyl-(9CI)

Origin of Product

United States

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